molecular formula C17H24N4O B2608044 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide CAS No. 2034561-58-3

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide

Cat. No.: B2608044
CAS No.: 2034561-58-3
M. Wt: 300.406
InChI Key: AUYNUKMJPCKDOM-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide is a synthetic small molecule designed for pharmacological research, featuring a 1,2,3-triazole core—a privileged scaffold in medicinal chemistry known for its high chemical stability, strong dipole moment, and ability to mimic amide bonds, which facilitates robust interactions with biological targets . This compound is of significant interest in early-stage drug discovery, particularly for investigating novel therapeutic agents for central nervous system (CNS) disorders. Its structural motif is closely related to that of advanced anticonvulsant candidates, such as compound 6l (ED₅₀ = 9.1 mg/kg in MES tests), which function by modulating the GABAergic system . The proposed mechanism of action for such analogues involves binding to the benzodiazepine site on GABA A receptors, enhancing inhibitory neurotransmission, increasing GABA content in brain tissue, and producing anxiolytic effects, as demonstrated in elevated plus maze assays . Beyond anticonvulsant applications, the 1,2,3-triazole pharmacophore is extensively documented for its broad spectrum of biological activities, positioning this compound as a versatile scaffold for expanding structure-activity relationship (SAR) studies . Researchers can utilize this high-purity material to explore potential anti-inflammatory, antimicrobial, and anticancer properties, as triazole derivatives have shown efficacy in these areas . The integration of the benzamide group further augments its drug-likeness, contributing to favorable physicochemical properties for preclinical profiling. This product is intended for use in bioactivity screening, target identification, and mechanistic studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-4-5-14-6-8-15(9-7-14)17(22)19-16(13(2)3)12-21-11-10-18-20-21/h6-11,13,16H,4-5,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYNUKMJPCKDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC(CN2C=CN=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide is a compound that incorporates a 1,2,3-triazole moiety, which has been recognized for its significant biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N4O
  • Molecular Weight : 278.36 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer properties of triazole-containing compounds. The incorporation of the 1,2,3-triazole ring enhances interactions with biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .

A notable study demonstrated that triazole derivatives exhibited significant inhibitory activity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Sorafenib HepG2 (liver cancer)5.97
Triazole Analog HepG25.02
Doxorubicin HepG20.59

The results indicated that the triazole analogs maintained a comparable efficacy to Sorafenib while demonstrating a reduced toxicity profile .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In particular, the active analogs were shown to cause G0/G1 phase arrest in cancer cells, leading to inhibited proliferation and increased apoptosis rates .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have also been investigated for their antimicrobial activities. Research indicates that certain derivatives exhibit potent activity against various bacterial and fungal strains. The antimicrobial efficacy is often attributed to the ability of triazoles to disrupt cellular processes in pathogens .

Structure-Activity Relationships (SAR)

The SAR analysis of triazole derivatives suggests that modifications on the phenyl ring significantly influence biological activity. Compounds with substituents capable of forming additional hydrogen bonds showed enhanced potency against cancer cell lines .

For instance:

  • Hydroxyl (OH) and Methoxy (OCH3) groups on the aromatic ring were associated with increased cytotoxicity.

This indicates that careful structural modifications can optimize the biological activity of these compounds.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of triazole derivatives in clinical settings:

  • Hepatocellular Carcinoma Treatment : A study involving a series of triazole-based compounds demonstrated their potential as effective treatments for hepatocellular carcinoma. The analogs showed selectivity towards cancer cells while sparing normal cells, indicating a favorable safety profile .
  • Antimicrobial Trials : Another trial assessed the antimicrobial properties of a series of triazole derivatives against resistant strains of bacteria. The results indicated that specific modifications led to enhanced efficacy against pathogens like MRSA and Candida species .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Synthesis Method Key Properties Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-propylbenzamide 1,2,3-Triazole, propylbenzamide, branched alkyl chain CuAAC High hydrophobicity (propyl group), hydrogen-bonding capacity (triazole), potential metabolic stability Drug discovery, catalysis, materials science
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, methylbenzamide Amide coupling (3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol) Polar (hydroxy group), metal-coordination capability Metal-catalyzed C–H functionalization
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Triazole, peptidomimetic backbone, dibenzylamino group Solid-phase CuAAC (50% yield) Peptide-like solubility, modular functionalization Bioconjugation, targeted therapeutics

Key Comparative Insights

Functional Groups and Reactivity The triazole in the target compound distinguishes it from the N,O-bidentate group in ’s analog. Triazoles enable click chemistry-derived modifications , whereas hydroxy groups facilitate metal coordination .

Synthesis Efficiency

  • CuAAC (used for the target compound) offers modularity and high regioselectivity but may require optimization for sterically hindered substrates (e.g., branched chains) .
  • Traditional amide coupling () is less versatile for post-synthetic modifications.

Structural and Pharmacological Implications

  • The triazole’s rigidity and hydrogen-bonding capacity may improve binding affinity in biological targets compared to flexible aliphatic chains .
  • Unlike peptidotriazoles (), the target compound lacks peptide linkages, reducing enzymatic degradation risks.

Analytical Characterization

  • All compounds rely on X-ray crystallography (e.g., SHELXL ) for structural confirmation. The triazole’s planar geometry simplifies crystallographic analysis compared to flexible N,O-bidentate groups .

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